3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride
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Overview
Description
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride is a chemical compound with the molecular formula C11H14ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride typically involves the reaction of ketones with 2-alkynylanilines in the presence of p-toluenesulfonic acid monohydrate as a promoter. The reaction is carried out in ethanol at reflux conditions . Another method involves the hydrogenation of quinoline-4-one using catalysts such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrogenated quinolines, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-quinolin-4-one: A similar compound with a slightly different structure.
4-Hydroxyquinoline: Another quinoline derivative with different functional groups.
2,2,3-Substituted-2,3-dihydroquinolin-4(1H)-ones: Compounds with similar core structures but different substituents
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroquinolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13;/h3-6,12H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVADFILSDCUZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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